molecular formula C7H7N3O5 B14215505 Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate CAS No. 831218-26-9

Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B14215505
CAS No.: 831218-26-9
M. Wt: 213.15 g/mol
InChI Key: PYGFBNLKBBQPIY-UHFFFAOYSA-N
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Description

Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C7H7N3O6 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate typically involves the nitration of Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate. The nitration process is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of an intermediate nitroso compound, which is then isolated and purified.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then subjected to various purification techniques such as recrystallization and chromatography to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate.

    Reduction: Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized pyrazole derivatives.

Mechanism of Action

The mechanism of action of Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects, as it can generate reactive oxygen species that induce cellular damage or signaling pathways.

Comparison with Similar Compounds

  • Dimethyl 4-nitro-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 4-amino-1H-pyrazole-3,5-dicarboxylate
  • Dimethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate

Comparison: Dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino analogs. The nitroso group allows for specific redox reactions and covalent modifications of biological targets, making it a valuable compound for research in various fields.

Properties

CAS No.

831218-26-9

Molecular Formula

C7H7N3O5

Molecular Weight

213.15 g/mol

IUPAC Name

dimethyl 4-nitroso-1H-pyrazole-3,5-dicarboxylate

InChI

InChI=1S/C7H7N3O5/c1-14-6(11)4-3(10-13)5(9-8-4)7(12)15-2/h1-2H3,(H,8,9)

InChI Key

PYGFBNLKBBQPIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NN1)C(=O)OC)N=O

Origin of Product

United States

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